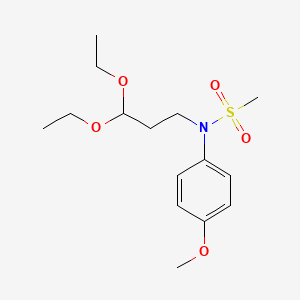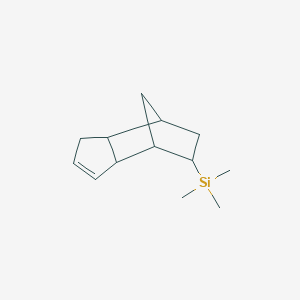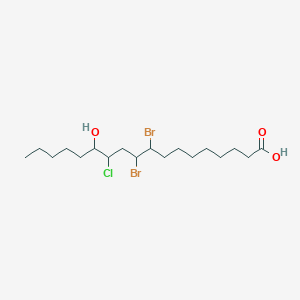
9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid: is a complex organic compound that belongs to the class of halogenated fatty acids. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to an octadecanoic acid backbone. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid typically involves the halogenation of octadecanoic acid derivatives. The process begins with the selective bromination at the 9th and 10th positions, followed by chlorination at the 12th position. The hydroxyl group is introduced at the 13th position through a controlled oxidation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of halogenating agents and oxidizing agents under controlled temperature and pressure conditions. The final product is purified through distillation and recrystallization techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group at the 13th position can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms, resulting in the formation of less halogenated derivatives.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of less halogenated derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Chemistry: 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid is used as a precursor in the synthesis of complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological membranes and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its halogenated structure is of interest for the development of new drugs with enhanced efficacy and stability.
Industry: The compound finds applications in the production of specialty chemicals, surfactants, and lubricants. Its unique properties make it suitable for use in various industrial formulations.
作用机制
The mechanism of action of 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid involves its interaction with specific molecular targets. The halogen atoms and hydroxyl group enable the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cellular membranes, leading to antimicrobial effects. The exact molecular pathways and targets are subjects of ongoing research.
相似化合物的比较
9,10-Dibromo-12-hydroxyoctadecanoic acid: Lacks the chlorine atom at the 12th position.
12-Chloro-13-hydroxyoctadecanoic acid: Lacks the bromine atoms at the 9th and 10th positions.
9,10-Dihydroxyoctadecanoic acid: Lacks both the bromine and chlorine atoms.
Uniqueness: 9,10-Dibromo-12-chloro-13-hydroxyoctadecanoic acid is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
89682-76-8 |
|---|---|
分子式 |
C18H33Br2ClO3 |
分子量 |
492.7 g/mol |
IUPAC 名称 |
9,10-dibromo-12-chloro-13-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H33Br2ClO3/c1-2-3-7-11-17(22)16(21)13-15(20)14(19)10-8-5-4-6-9-12-18(23)24/h14-17,22H,2-13H2,1H3,(H,23,24) |
InChI 键 |
MYNWFAMOOKSGAA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)O)Br)Br)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


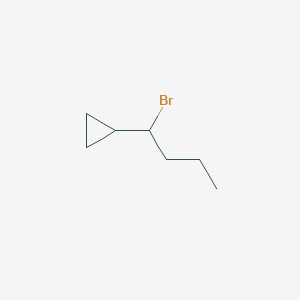

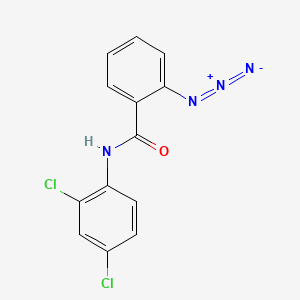

![5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14402438.png)

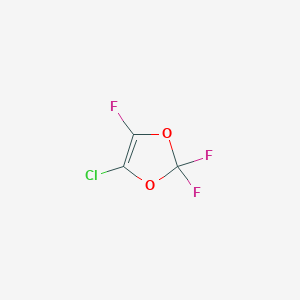
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)
![4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide](/img/structure/B14402464.png)
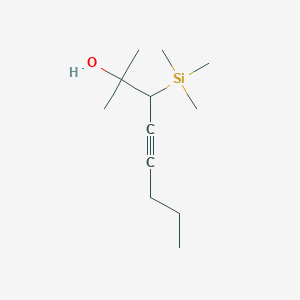
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
